molecular formula C9H11Cl2NO2 B2838903 Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride CAS No. 2219375-71-8

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride

Cat. No. B2838903
CAS RN: 2219375-71-8
M. Wt: 236.09
InChI Key: YAHKJDWOIVHXEO-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride is a chemical compound used in scientific research. It is a derivative of benzoic acid and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride is not well understood. However, it is believed to act as a nucleophile in various organic reactions. The compound can undergo substitution reactions with electrophiles such as alkyl halides, acyl halides, and sulfonyl halides.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride. However, it is not used in drug development, and therefore, there is no information available on its pharmacological effects.

Advantages and Limitations for Lab Experiments

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride is a useful building block for the synthesis of various organic compounds. It is readily available and relatively inexpensive. The compound is stable under normal laboratory conditions and can be stored for extended periods. However, the compound is not very soluble in water, which can limit its use in certain reactions.

Future Directions

There are several future directions for the use of Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride in scientific research. One direction is the development of new synthetic methodologies using this compound as a building block. Another direction is the synthesis of new pharmaceuticals and agrochemicals using this compound. Additionally, the compound can be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride in scientific research.
Conclusion:
Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride is a useful building block for the synthesis of various organic compounds. It is widely used in scientific research and has potential applications in the development of new synthetic methodologies, pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride can be synthesized by reacting 3-amino-4-chloro-5-methylbenzoic acid with methanol and hydrochloric acid. The reaction is carried out under reflux and the product is obtained by filtration and recrystallization. The purity of the product can be determined by melting point analysis and spectroscopic techniques such as NMR and IR.

Scientific Research Applications

Methyl 3-amino-4-chloro-5-methylbenzoate hydrochloride is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. The compound is also used in the development of new synthetic methodologies and reaction mechanisms.

properties

IUPAC Name

methyl 3-amino-4-chloro-5-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-5-3-6(9(12)13-2)4-7(11)8(5)10;/h3-4H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHKJDWOIVHXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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